molecular formula C12H13ClN2OS B2929221 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide CAS No. 731001-91-5

2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide

Cat. No.: B2929221
CAS No.: 731001-91-5
M. Wt: 268.76
InChI Key: ZDIFNNHLAFCJRG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[(2-chloroacetyl)amino]-3-ethyl-5-methylphenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFNNHLAFCJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)SC#N)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for preparing this compound involves the following steps:

  • Starting Material: The synthesis begins with a substituted benzene derivative, such as 4-chloro-2-ethyl-6-methylbenzoic acid.

  • Formation of Acyl Chloride: The benzoic acid derivative is converted to the corresponding acyl chloride using thionyl chloride under reflux conditions.

  • Amidation Reaction: The acyl chloride is then reacted with 4-aminothiophenol in the presence of a base (e.g., triethylamine) to form the desired acetamide compound.

  • Cyano Group Introduction: The nitrile group is introduced by reacting the intermediate with cyanogen bromide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis procedures. Optimizations may include continuous flow processes, improved catalyst systems, and enhanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide undergoes various reactions, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents like lithium aluminum hydride.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, forming methoxy derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

  • Nucleophiles for Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed:

  • Sulfoxides and Sulfones: through oxidation.

  • Amines: through reduction.

  • Methoxy and Thiolate Derivatives: through substitution.

Scientific Research Applications

2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide finds applications in various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules and as a building block for designing novel compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific pathways or conditions.

  • Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide exerts its effects depends on the specific application:

  • Molecular Targets: It can interact with various enzymes or receptors, inhibiting or activating specific biochemical pathways.

  • Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide
  • CAS Number : 731001-91-5
  • Molecular Formula : C₁₂H₁₃ClN₂OS
  • Molecular Weight : 268.76 g/mol
  • Structure: Features a chloroacetamide backbone with a cyano sulfanyl (-SC≡N) group at the 4-position of the phenyl ring, an ethyl group at the 2-position, and a methyl group at the 6-position .

Key Properties :

  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Predicted Collision Cross Section (CCS) : 153.2 Ų (for [M+H]⁺ adduct) .

Comparison with Similar Chloroacetamide Compounds

The compound belongs to the chloroacetamide class, which includes herbicides such as S-metolachlor, acetochlor, and alachlor. Structural variations in substituents significantly influence their physicochemical properties, metabolic pathways, and environmental behaviors.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Phenyl Ring Positions) Key Functional Groups Solubility/Stability Primary Applications
Target Compound C₁₂H₁₃ClN₂OS 4-SC≡N, 2-ethyl, 6-methyl Cyano sulfanyl, chloroacetamide Limited (chloroform/DMSO) Research chemical
S-Metolachlor C₁₅H₂₂ClNO₂ 2-ethyl-6-methyl, N-(2-methoxy-1-methylethyl) Methoxyalkyl chain Low water solubility Pre-emergent herbicide
Acetochlor C₁₄H₂₀ClNO₂ 2-ethyl-6-methyl, N-ethoxymethyl Ethoxymethyl Moderate water solubility Corn/soybean herbicide
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethyl, N-methoxymethyl Methoxymethyl High leaching potential Broadleaf weed control
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 4-cyano Cyano, chloroacetamide Not reported Synthetic intermediate

Structural and Metabolic Differences

Cyano Sulfanyl vs. Alkoxy Chains: The target compound’s cyano sulfanyl group (-SC≡N) at the 4-position distinguishes it from S-metolachlor and acetochlor, which have alkoxyalkyl chains (e.g., methoxypropan-2-yl or ethoxymethyl). S-Metolachlor and acetochlor undergo glutathione conjugation in plants and mammals, mediated by glutathione S-transferases (GSTs) . The cyano sulfanyl group in the target compound could form different metabolites, though specific studies are lacking.

Substituent Effects on Environmental Behavior: Leaching Potential: Acetochlor and alachlor exhibit higher leaching tendencies due to their moderate water solubility and lower soil adsorption coefficients (Koc) . Herbicidal Activity: Chloroacetamides like S-metolachlor inhibit very-long-chain fatty acid (VLCFA) biosynthesis in weeds . The target compound’s mode of action remains uncharacterized, though its structural similarity suggests analogous biochemical targets.

Toxicity and Environmental Impact

Comparative Metabolism: S-Metolachlor and acetochlor produce carcinogenic metabolites (e.g., ethanesulfonic acids) in mammalian systems . The cyano sulfanyl group in the target compound may yield thiocyanate or cyanide derivatives under hydrolytic conditions, posing unique toxicity risks .

Ecotoxicity: Acetochlor has a half-life (DT₅₀) of 30–60 days in soil, while alachlor persists longer (60–90 days) . The target compound’s stability in environmental matrices is unknown but warrants investigation due to its thiocyanate moiety.

Biological Activity

2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide (CAS No. 731001-91-5) is a synthetic compound with potential applications in various fields, particularly in pharmacology and agricultural science. Its unique chemical structure, which includes a chloro group and a cyanosulfanyl moiety, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula: C12H13N2OSCl
  • Molecular Weight: 268.76 g/mol
  • Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.
  • Chemical Structure: The compound features a chloroacetamide backbone, which is commonly associated with biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its potential as a herbicide and its effects on various biological systems.

Herbicidal Activity

This compound acts as an intermediate in the synthesis of herbicides, specifically Acetochlor, which is known for its efficacy in controlling weeds. The mechanism of action involves the inhibition of elongase enzymes and interference with the gibberellin biosynthetic pathway, leading to altered growth patterns in target plants .

Study 1: Synthesis and Characterization

In a study focused on the synthesis of related compounds, this compound was synthesized to explore its structural characteristics and potential applications. The crystal structure revealed weak intermolecular hydrogen bonds, suggesting possible interactions that could influence biological activity .

Study 2: Herbicidal Efficacy

A comparative analysis of herbicides derived from chloroacetamides highlighted the effectiveness of compounds like Acetochlor against common agricultural weeds. The study demonstrated that derivatives of this compound exhibited significant herbicidal activity, underscoring its potential utility in agricultural applications .

Data Table: Biological Activities

Activity TypeDescriptionReference
HerbicidalInhibition of weed growth via gibberellin pathway disruption
AntimicrobialPotential inhibitory effects on microbial growth (hypothetical)
Structural AnalysisRevealed weak intermolecular hydrogen bonds influencing activity

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